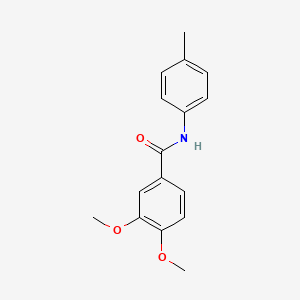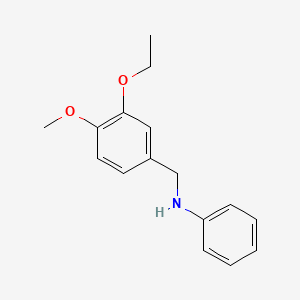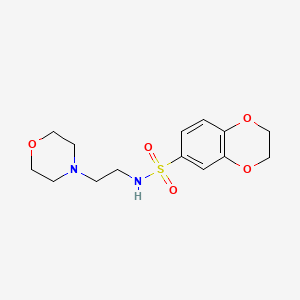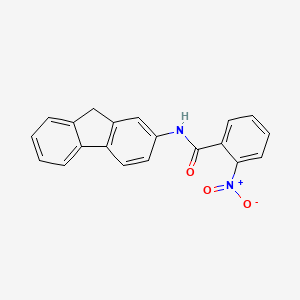![molecular formula C11H14N4O B5822987 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DMP or 3,5-dimethyl-1H-pyrazole-1-carboxylic acid 4-methyl-1,3-dimethyl-1H-pyrazol-5-yl ester.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in the production of certain chemicals that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole has various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, it has been studied for its potential use in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole in lab experiments include its antimicrobial, antifungal, and anti-inflammatory properties. It also has potential applications in the treatment of cancer and other diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with.
Future Directions
There are many future directions for the study of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole. One area of research could focus on the development of new synthesis methods to improve the yield of the compound. Another area of research could focus on the identification of new applications for this compound in the treatment of various diseases. Further studies could also be conducted to better understand the mechanism of action of this compound and its effects on the body.
Synthesis Methods
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 4-methyl-1,3-dimethyl-1H-pyrazol-5-yl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole has been studied for its potential applications in various fields of science. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-5-8(2)15(12-7)11(16)10-6-14(4)13-9(10)3/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLIBUYMCSKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)




![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)

